molecular formula C13H13Cl3N2O2S B2533182 2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride CAS No. 1047974-86-6

2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride

Cat. No. B2533182
CAS RN: 1047974-86-6
M. Wt: 367.67
InChI Key: JOFJZRDGXQBIPV-UHFFFAOYSA-N
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Description

The compound 2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. Sulfonamides typically contain a sulfonyl group attached to an amine, and they have been extensively studied for their potential as therapeutic agents.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. In the case of amino acid sulfonamides, the interaction of sulfonyl chloride with amino acid methyl esters in the presence of a base such as triethylamine can lead to the formation of the corresponding sulfonamide derivatives . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be applied.

Molecular Structure Analysis

Sulfonamide compounds can be characterized by various spectroscopic techniques, including FT-IR, NMR, UV-Vis, and X-ray crystallography. These techniques provide information about the molecular structure, including bond lengths, bond angles, and the overall conformation of the molecule . For instance, X-ray crystallography can reveal the crystalline structure and the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's properties and reactivity .

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, depending on their functional groups and the conditions applied. For example, the reaction of sulfonyl chloride with phenylalanine can lead to complex products due to the lactone system disclosure . Schiff base formation is another reaction that sulfonamides can participate in, where the condensation of an amine with an aldehyde or ketone results in the formation of an azomethine group . These reactions can significantly alter the chemical properties and potential applications of the sulfonamide compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents on the benzene ring, such as hydroxy, methyl, or chloro groups, can affect these properties. Additionally, theoretical calculations using density functional theory (DFT) can predict various properties, including vibrational frequencies, NMR chemical shifts, and absorption wavelengths, which can be compared with experimental data to validate the theoretical models . The molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, and frontier molecular orbital (FMO) analysis can provide insights into the electronic properties and reactivity of the compound .

Scientific Research Applications

Sulfonamides in Medicinal Chemistry

Sulfonamides have a rich history in medicinal applications, initially gaining attention for their antibacterial properties. Over the years, their application has broadened significantly to include antifungal, antiparasitic, antioxidant, and antitumor properties. The structural diversity offered by sulfonamides allows for the synthesis of derivatives with targeted biological activities, making them valuable in drug discovery and development processes.

  • Antitumor and Antibacterial Applications : Sulfonamides exhibit notable antitumor properties due to their ability to inhibit carbonic anhydrase (CA), an enzyme involved in tumor growth and metastasis. The inhibition of CA isoforms, particularly those associated with tumor tissues (CA IX/XII), presents a promising approach for antitumor therapy. Additionally, the antibacterial activity of sulfonamides, stemming from their ability to inhibit folate synthesis in bacteria, remains a crucial area of application (Carta, Scozzafava, & Supuran, 2012).

  • Pharmacokinetics and Pharmacodynamics : The study of sulfonamides in terms of their pharmacokinetic and pharmacodynamic profiles is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as their mechanism of action at the molecular level. This understanding is vital for the design of sulfonamide-based drugs with optimized efficacy and safety profiles.

  • Environmental and Health Impacts : The presence of sulfonamides in the environment, particularly due to their use in agriculture and veterinary medicine, poses potential risks to human health. Research in this area focuses on the environmental persistence of sulfonamides, their effects on microbial populations, and the potential for promoting antibiotic resistance. Monitoring and mitigating the environmental impact of sulfonamides is an ongoing challenge in public health and environmental science (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

  • Novel Drug Development : The exploration of novel sulfonamide derivatives for drug development is an active area of research. Innovations in sulfonamide chemistry aim to develop new therapeutic agents with enhanced activity and specificity for various targets, including novel antitumor agents, antimicrobials, and inhibitors of enzymes implicated in disease processes.

Safety and Hazards

The compound should be handled with care. It’s recommended to keep it away from heat/sparks/open flames/hot surfaces and avoid breathing dust/fume/gas/mist/vapours/spray . It’s also advised to wash hands thoroughly after handling .

properties

IUPAC Name

2-amino-N-[(3,5-dichlorophenyl)methyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2S.ClH/c14-10-5-9(6-11(15)7-10)8-17-20(18,19)13-4-2-1-3-12(13)16;/h1-7,17H,8,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWVECMDFDJTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)NCC2=CC(=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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